Product packaging for 6-Bromo-N-methylhexan-1-amine hydrobromide(Cat. No.:)

6-Bromo-N-methylhexan-1-amine hydrobromide

Cat. No.: B12966080
M. Wt: 275.02 g/mol
InChI Key: RLVHXBRUAGZIJX-UHFFFAOYSA-N
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Description

Overview of Hexyl Amine Derivatives in Contemporary Chemical Research

Hexyl amine derivatives, characterized by a six-carbon alkyl chain, are significant in modern chemical research. The parent compound, hexylamine (B90201) (or hexan-1-amine), is a primary aliphatic amine that serves as a versatile building block in organic synthesis. wikipedia.orgnih.gov Derivatives of hexylamine are investigated for a wide range of applications, including their use as precursors in the manufacturing of surfactants, pesticides, corrosion inhibitors, dyes, rubber, emulsifiers, and pharmaceuticals. wikipedia.org For instance, hexylamine can be used as an initiator in polymerization reactions and to functionalize materials like graphene oxide for applications in CO₂ capture. sigmaaldrich.com The reactivity of the amine group allows for a variety of chemical modifications, making hexyl amine derivatives a subject of ongoing research interest.

The Role of Halogenated Amines as Versatile Synthetic Intermediates

Halogenated amines are organic compounds that contain both a halogen atom (such as fluorine, chlorine, bromine, or iodine) and an amine functional group. The presence of a halogen atom, particularly a bromo group, on the alkyl chain introduces a highly reactive site into the molecule. This makes halogenated amines exceptionally useful as synthetic intermediates. rsc.org

The carbon-bromine bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of other functional groups. This versatility is exploited in numerous organic syntheses to construct more complex molecular architectures. Haloalkanes, including bromoalkanes, readily react with amines to form alkyl-substituted amines. lumenlearning.com This reactivity is fundamental in multi-step syntheses, particularly in the pharmaceutical industry, where building complex molecules with precise functionalities is essential. techsciresearch.com The ability to perform intramolecular reactions with haloamines also provides a route to cyclic compounds like aziridines and pyrrolidines. wikipedia.org

Significance of Hydrobromide Salt Formation in Amine Chemistry

Many amine-containing compounds, especially those intended for pharmaceutical use, are converted into their salt forms. The reaction of a basic amine with hydrobromic acid (HBr) yields a hydrobromide salt. reddit.com This conversion offers several practical advantages in a laboratory and industrial setting.

One of the primary benefits is the modification of the compound's physical properties. Many free-base amines are oils or liquids at room temperature, which can be challenging to handle and purify. In contrast, their hydrobromide salts are often stable, crystalline solids. reddit.com This crystalline nature facilitates easier handling, weighing, and purification through recrystallization. Furthermore, salt formation significantly enhances the water solubility of the amine, a crucial factor for bioavailability in pharmaceutical formulations. reddit.comdroracle.ai For example, the drug dextromethorphan (B48470) is prepared as a hydrobromide salt, which occurs as a white, water-soluble crystalline powder. britannica.com The improved stability and solubility make hydrobromide salts a preferred form for many active pharmaceutical ingredients. reddit.comunirioja.es

Research Context and Specific Academic Focus for 6-Bromo-N-methylhexan-1-amine Hydrobromide

This compound is a bifunctional organic molecule that serves as a specialized reagent and building block in chemical synthesis. Its structure contains a secondary amine and a terminal bromo group, making it a valuable intermediate for constructing more complex molecules.

The primary academic and research focus for this compound is its application as a precursor in the synthesis of pharmaceutical compounds and other specialty chemicals. simsonpharma.com The dual functionality allows for sequential or selective reactions. The bromine atom can be displaced by a nucleophile, and the secondary amine can undergo various reactions such as acylation or further alkylation. This compound is specifically noted as a key intermediate in the synthesis of impurities for drugs like Colesevelam, which is important for analytical and quality control studies in the pharmaceutical industry. simsonpharma.com Its utility lies in its ability to introduce a specific N-methylhexylamine moiety into a target structure while retaining a reactive handle (the bromine) for subsequent chemical transformations.

Chemical Properties of this compound

Property Value Source(s)
CAS Number 857545-08-5 simsonpharma.com
Molecular Formula C₇H₁₇Br₂N simsonpharma.com
Molecular Weight 275.03 g/mol cymitquimica.comsigmaaldrich.com
Synonyms 1-Hexanamine, 6-bromo-N-methyl-, hydrobromide simsonpharma.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17Br2N B12966080 6-Bromo-N-methylhexan-1-amine hydrobromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H17Br2N

Molecular Weight

275.02 g/mol

IUPAC Name

6-bromo-N-methylhexan-1-amine;hydrobromide

InChI

InChI=1S/C7H16BrN.BrH/c1-9-7-5-3-2-4-6-8;/h9H,2-7H2,1H3;1H

InChI Key

RLVHXBRUAGZIJX-UHFFFAOYSA-N

Canonical SMILES

CNCCCCCCBr.Br

Origin of Product

United States

Synthetic Methodologies for 6 Bromo N Methylhexan 1 Amine Hydrobromide

Retrosynthetic Analysis of the 6-Bromo-N-methylhexan-1-amine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 6-Bromo-N-methylhexan-1-amine, two primary bond disconnections are considered: the carbon-nitrogen (C-N) bond and the carbon-bromine (C-Br) bond.

Route A: C-N Bond Disconnection This approach involves disconnecting the bond between the nitrogen atom and its attached methyl or hexyl group.

Disconnection 1 (N-CH₃ bond): This leads to 6-bromohexan-1-amine (B2437592) and a methylating agent. This is a common strategy involving the alkylation of a primary amine.

Disconnection 2 (N-hexyl bond): This suggests methylamine (B109427) and a 6-bromohexyl electrophile, such as 1,6-dibromohexane (B150918). This pathway leverages the nucleophilicity of methylamine.

Route B: C-Br Bond Disconnection This strategy involves the formation of the C-Br bond as a late-stage step in the synthesis.

Disconnection 3 (C-Br bond): This retrosynthetic step points to a precursor such as N-methylhexan-6-ol. The terminal hydroxyl group can be converted to a bromide. This route requires a starting material where the amino and hydroxyl functionalities are already in place.

These disconnections lead to logical synthetic routes that are built upon fundamental organic reactions, primarily nucleophilic substitution and functional group interconversion.

Precursor Compounds and Starting Materials in the Synthesis of the Compound

The selection of appropriate starting materials is critical for an efficient synthesis. Based on the retrosynthetic analysis, several key precursors can be utilized. The choice often depends on commercial availability, cost, and the specific synthetic pathway being employed.

Precursor CompoundMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
6-Bromohexan-1-amineC₆H₁₄BrN180.09Primary amine precursor for N-methylation. nih.gov
1,6-DibromohexaneC₆H₁₂Br₂243.97Dihaloalkane precursor for reaction with methylamine. quizlet.com
MethylamineCH₅N31.06Source of the N-methyl group via alkylation or reductive amination.
1,6-HexanediolC₆H₁₄O₂118.17Starting material for producing the C6 backbone, requiring subsequent amination and bromination. colab.ws
6-Aminohexan-1-olC₆H₁₅NO117.19Precursor requiring N-methylation and conversion of the hydroxyl group to a bromide.
Adipic Acid Derivativese.g., C₇H₁₃NO₃ (Methyl 6-amino-6-oxohexanoate)159.18Can be reduced to form the 6-aminohexanol backbone. nih.gov

Strategies for Carbon-Nitrogen Bond Formation

The construction of the C-N bond to form the secondary amine is a pivotal step in the synthesis. Two primary strategies are commonly employed: direct alkylation and reductive amination.

Alkylation Approaches for N-Methylation

Alkylation of amines involves the reaction of an amine with an alkyl halide through a nucleophilic substitution (Sₙ2) mechanism. masterorganicchemistry.com This method can be applied in two main ways for the target molecule.

The first approach involves the direct methylation of 6-bromohexan-1-amine using a methylating agent such as methyl iodide. A base like potassium carbonate is typically used to deprotonate the resulting ammonium (B1175870) salt, regenerating the neutral amine which can react further. However, a significant drawback of this method is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and ultimately a quaternary ammonium salt as by-products. masterorganicchemistry.comlibretexts.org

Alternatively, reacting methylamine with 1,6-dibromohexane can also form the target compound. quizlet.com In this case, an excess of methylamine is often used to minimize the dialkylation of the amine by the dibromoalkane. Careful control of stoichiometry is crucial to favor the desired mono-alkylation product.

Reductive Amination Pathways for Amine Construction

Reductive amination, or reductive alkylation, is a highly efficient and widely used method for synthesizing amines. organic-chemistry.org This two-step, one-pot process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of 6-Bromo-N-methylhexan-1-amine, a suitable precursor would be 6-bromohexanal (B1279084). The reaction of 6-bromohexanal with methylamine would form an intermediate imine, which is then reduced to the final secondary amine product. A variety of reducing agents can be employed, including:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) organic-chemistry.org

This method often provides higher yields and better selectivity compared to direct alkylation, as it avoids the issue of over-alkylation. organic-chemistry.org The challenge in this specific pathway lies in the stability and availability of the 6-bromohexanal precursor.

Strategies for Carbon-Bromine Bond Introduction

The introduction of the bromine atom at the terminus of the six-carbon chain is the other key transformation. This is typically achieved through the halogenation of a corresponding alcohol.

Regioselective Halogenation of Aliphatic Chains

The most common strategy for introducing the terminal bromine is the substitution of a primary alcohol. This requires a precursor such as N-methyl-6-hydroxyhexan-1-amine. The hydroxyl group can be converted to a bromide using various brominating agents, such as:

Hydrogen bromide (HBr)

Phosphorus tribromide (PBr₃)

N-Bromosuccinimide (NBS) in the presence of a phosphine (B1218219) like triphenylphosphine (B44618) (the Appel reaction).

A key challenge in this step is the presence of the amine functionality, which is basic and can be protonated by acidic reagents like HBr or react with electrophilic reagents. Therefore, it is often necessary to protect the amine group before the bromination step. Common amine protecting groups include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which can be removed under specific conditions after the C-Br bond has been formed.

Regioselectivity is generally high for the conversion of a primary alcohol on a straight aliphatic chain, as there are no other competing reactive sites along the hydrocarbon chain. researchgate.netundip.ac.id The primary concern remains the chemoselectivity in the presence of the amine.

Halogen Exchange Reactions for Bromine Incorporation

Halogen exchange reactions, such as the Finkelstein reaction, represent a common strategy for the synthesis of bromoalkanes from their chloro or iodo counterparts. These reactions are typically equilibrium-driven processes, often facilitated by the precipitation of the resulting salt in a suitable solvent. For instance, the reaction of an alkyl chloride with sodium bromide in a solvent like acetone (B3395972) can yield the corresponding alkyl bromide.

While this approach is a cornerstone of halogen chemistry, a review of the available scientific literature does not provide specific examples of the synthesis of 6-Bromo-N-methylhexan-1-amine hydrobromide directly via a halogen exchange reaction. The primary synthetic routes appear to commence with precursors that already contain the bromine atom or introduce it through other functional group transformations.

However, it is theoretically plausible to consider a synthetic pathway that employs a halogen exchange. For example, one could hypothesize the synthesis of 6-chloro-N-methylhexan-1-amine followed by a halogen exchange reaction with a bromide salt to furnish the desired product. The efficiency of such a reaction would depend on various factors, including the choice of solvent and the relative nucleophilicities of the halides.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing side reactions and costs. For the synthesis of 6-Bromo-N-methylhexan-1-amine, a common route involves the N-methylation of 6-bromohexan-1-amine.

One documented approach for this transformation involves the use of methyl iodide as the methylating agent in the presence of a base. A typical procedure utilizes potassium carbonate (K₂CO₃) as the base and dimethylformamide (DMF) as the solvent, with the reaction mixture being heated. The selection of these reagents and conditions is based on established principles of nucleophilic substitution.

To enhance the yield and purity of 6-Bromo-N-methylhexan-1-amine, a factorial design of experiments could be employed to systematically investigate the impact of several variables. Key parameters that could be optimized include:

Temperature: While heating is generally required to increase the reaction rate, excessive temperatures could lead to side reactions. A systematic study of a temperature range (e.g., 25°C vs. 50°C) would be beneficial.

Solvent Polarity: The choice of solvent is crucial. Aprotic polar solvents like DMF are known to facilitate SN2 reactions. Comparing different solvents (e.g., THF vs. DMF) could reveal the optimal medium for the reaction.

Reagent Stoichiometry: The molar ratio of the amine to the methylating agent and the base can significantly affect the outcome. A slight excess of methyl iodide is often used to drive the reaction to completion, but a large excess could lead to the formation of quaternary ammonium salts.

A hypothetical 2³ factorial design to optimize the N-methylation of 6-bromohexan-1-amine is presented in the table below.

Table 1: Hypothetical 2³ Factorial Design for Optimization

Experiment Temperature (°C) Solvent Methyl Iodide (Equivalents)
1 25 THF 1.1
2 50 THF 1.1
3 25 DMF 1.1
4 50 DMF 1.1
5 25 THF 1.5
6 50 THF 1.5
7 25 DMF 1.5

Analysis of the results from such a design would allow for the identification of the most significant factors and their interactions, leading to a refined synthetic protocol with improved yield and purity.

Another synthetic strategy involves the bromination of N-methylhexan-1-amine using reagents like hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). For this method, controlling the temperature, typically between 0–5°C, is crucial to minimize the formation of byproducts. Subsequent purification by column chromatography is generally required to isolate the pure product.

Enantioselective and Diastereoselective Synthesis Considerations

The structure of 6-Bromo-N-methylhexan-1-amine does not possess a chiral center. Therefore, the concepts of enantioselective and diastereoselective synthesis are not applicable to the preparation of this specific compound. The molecule is achiral and does not exist as enantiomers or diastereomers.

Should a chiral center be introduced into the hexane (B92381) backbone or at the nitrogen atom (in the case of a quaternary ammonium salt), then stereoselective synthesis would become a relevant consideration. However, for the target compound as named, there are no stereoisomers to selectively synthesize.

Advanced Spectroscopic and Chromatographic Characterization of 6 Bromo N Methylhexan 1 Amine Hydrobromide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 6-Bromo-N-methylhexan-1-amine hydrobromide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for an unambiguous assignment of all proton and carbon signals.

Detailed Analysis of Proton (¹H) NMR Spectral Features

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of the hydrobromide salt would likely result in broad signals for the protons attached to the nitrogen due to proton exchange and quadrupolar effects. The chemical shifts are influenced by the electronegativity of the adjacent atoms (nitrogen and bromine).

A hypothetical ¹H NMR data table is presented below, predicting the chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals (e.g., s = singlet, t = triplet, m = multiplet), the integration (number of protons), and the assigned proton.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-1~ 3.0 - 3.2t2H
H-2~ 1.6 - 1.8m2H
H-3~ 1.4 - 1.6m2H
H-4~ 1.3 - 1.5m2H
H-5~ 1.8 - 2.0m2H
H-6~ 3.4 - 3.6t2H
N-CH₃~ 2.5 - 2.7s3H
N-H~ 8.0 - 9.0broad s2H

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Interpretation of Carbon-13 (¹³C) NMR Chemical Shifts and Multiplicities

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts are primarily affected by the electronic environment of the carbon atoms.

Below is a table of predicted ¹³C NMR chemical shifts. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be used to differentiate between CH₃, CH₂, and CH groups.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1~ 48 - 52
C-2~ 25 - 29
C-3~ 28 - 32
C-4~ 32 - 36
C-5~ 30 - 34
C-6~ 33 - 37
N-CH₃~ 35 - 39

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, a cross-peak between the signals at ~3.0-3.2 ppm (H-1) and ~1.6-1.8 ppm (H-2) would confirm their adjacency. This would allow for the tracing of the entire hexyl chain. youtube.comyoutube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. youtube.comcolumbia.edu This would be used to definitively assign each carbon signal to its attached proton(s). For example, the proton signal for the N-methyl group (~2.5-2.7 ppm) would show a correlation to the N-methyl carbon signal (~35-39 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for identifying long-range (2-3 bond) correlations between protons and carbons. columbia.edunih.govceitec.czlibretexts.orgyoutube.com This is particularly useful for connecting different spin systems and identifying quaternary carbons. For example, the N-methyl protons would show a correlation to C-1, and the H-1 protons would show correlations to C-2 and C-3, confirming the structure of the amine end of the molecule.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion. For this compound, the analysis would likely be performed on the free base (6-Bromo-N-methylhexan-1-amine, C₇H₁₆BrN) after in-source dissociation of the hydrobromide salt. The expected exact mass for the [M+H]⁺ ion would be calculated and compared to the measured value to confirm the elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Examination of Fragmentation Patterns in Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectra

Electron Ionization (EI-MS): EI is a hard ionization technique that leads to extensive fragmentation. A common fragmentation pathway for alkyl halides is the loss of the halogen as a radical. youtube.com For 6-Bromo-N-methylhexan-1-amine, the molecular ion peak might be weak or absent. Key fragments would likely arise from alpha-cleavage adjacent to the nitrogen atom, a characteristic fragmentation for amines, leading to a stable iminium ion. youtube.comyoutube.com

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation in the source. nih.govrsc.orgrsc.org Tandem MS (MS/MS) experiments would be performed on the [M+H]⁺ ion to induce fragmentation. The fragmentation would likely involve the loss of HBr, followed by further fragmentation of the resulting unsaturated amine. The fragmentation patterns provide valuable information for confirming the structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules, providing a detailed fingerprint of the functional groups present. For this compound, these techniques are essential for confirming its structural integrity. The hydrobromide salt structure means the secondary amine is protonated, forming a secondary ammonium (B1175870) ion, which significantly influences the vibrational spectra.

The vibrational modes of a molecule are determined by the various ways its atoms can move relative to one another. libretexts.org A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. libretexts.org For this compound (C₇H₁₇Br₂N), which has 27 atoms, a total of 75 vibrational modes are expected. These can be broadly categorized into stretching and bending vibrations.

In the solid state, the spectra are influenced by intermolecular forces, primarily hydrogen bonding of the N⁺-H---Br⁻ type. cdnsciencepub.com These interactions can cause shifts in band positions and changes in band shapes compared to the free amine.

Key Vibrational Modes for this compound:

N-H Stretching and Bending: The protonated secondary amine (R₂NH₂⁺) gives rise to characteristic absorption bands. The N-H stretching vibrations are typically observed in the region of 3200-2800 cm⁻¹. These bands are often broad due to strong hydrogen bonding. cdnsciencepub.com The N-H bending (scissoring) vibrations are expected to appear around 1600-1500 cm⁻¹.

C-H Stretching and Bending: The aliphatic chain exhibits C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. libretexts.org C-H bending vibrations for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups appear in the 1470-1370 cm⁻¹ region. libretexts.org

C-N Stretching: The stretching vibration of the C-N bond is expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration is a key indicator for the bromo-functionalization of the alkyl chain. This mode is typically observed in the far-infrared region, usually between 600 and 500 cm⁻¹, as it involves a heavier atom.

A vibrational mode will be active in the IR spectrum if it results in a change in the molecular dipole moment, whereas a mode is Raman active if it causes a change in the polarizability of the molecule's electron cloud. libretexts.org For a molecule like this compound, many vibrations will be active in both IR and Raman, but their intensities may differ, providing complementary information.

Table 1: Predicted IR Absorption and Raman Shifts for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H Stretch (hydrogen-bonded)3200 - 2800Strong, BroadMedium
C-H Stretch (aliphatic)2960 - 2850StrongStrong
N-H Bend1600 - 1500MediumWeak
C-H Bend (scissoring/bending)1470 - 1370MediumMedium
C-N Stretch1250 - 1020MediumWeak
C-Br Stretch600 - 500MediumStrong

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are indispensable for separating and quantifying the main component from any impurities, which may include starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally labile compounds like this compound. Due to the polar and ionic nature of the analyte, a reversed-phase method employing ion-pair chromatography is often the most effective approach. chromforum.orgacs.orgnih.govscilit.com

In ion-pair reversed-phase HPLC, an ion-pairing reagent is added to the mobile phase. chromforum.org This reagent is typically a large, ionic molecule with a hydrophobic tail, such as an alkyl sulfonate. The ion-pairing reagent forms a neutral ion pair with the charged analyte (the secondary ammonium ion), which can then be retained and separated on a nonpolar stationary phase like a C18 column. chromforum.org

A typical HPLC method for this compound would be developed and validated for parameters such as linearity, accuracy, precision, and specificity. Since the analyte lacks a strong chromophore, detection can be achieved using a UV detector at low wavelengths (e.g., ~210 nm) or, for higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

Table 2: Exemplary HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 10 mM Heptane Sulfonic Acid, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm or ELSD
Injection Volume 10 µL

Gas chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. researchgate.net Direct analysis of amine salts like this compound by GC is challenging due to their low volatility and propensity to decompose at the high temperatures of the GC inlet. researchgate.net

However, GC is a valuable tool for detecting any volatile impurities that may be present from the synthesis process. For instance, unreacted starting materials or volatile by-products could be monitored using a standard GC-FID (Flame Ionization Detector) or GC-MS (Mass Spectrometry) method.

To analyze the main compound itself by GC, a derivatization step is typically required. researchgate.netsigmaaldrich.comyoutube.com This process involves a chemical reaction to convert the polar amine into a more volatile, less polar derivative. youtube.com Common derivatization techniques for amines include:

Silylation: Reaction with a silylating agent (e.g., BSTFA, MTBSTFA) to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com

Acylation: Reaction with an acylating agent (e.g., trifluoroacetic anhydride) to form a stable amide derivative.

The choice of derivatization reagent depends on the specific requirements of the analysis, such as the need for enhanced sensitivity with an electron capture detector (ECD) if a halogenated acylating agent is used. youtube.comyoutube.com The derivatization reaction must be optimized for completeness to ensure accurate quantification. youtube.com

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula of the compound. This comparison provides a direct confirmation of the compound's elemental composition and stoichiometry.

For this compound, with the molecular formula C₇H₁₇Br₂N, the theoretical elemental composition can be calculated based on its molecular weight of 275.03 g/mol . ubc.cataylorandfrancis.com

Theoretical Elemental Composition:

Carbon (C): (7 * 12.011 / 275.03) * 100% = 30.56%

Hydrogen (H): (17 * 1.008 / 275.03) * 100% = 6.23%

Nitrogen (N): (1 * 14.007 / 275.03) * 100% = 5.09%

Bromine (Br): (2 * 79.904 / 275.03) * 100% = 58.12%

Theoretical and Computational Chemistry Studies of 6 Bromo N Methylhexan 1 Amine Hydrobromide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and energy.

Density Functional Theory (DFT) is a workhorse of computational quantum chemistry, balancing accuracy with computational cost. For 6-bromo-N-methylhexan-1-amine hydrobromide, DFT would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached.

The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G*, cc-pVDZ) is crucial for obtaining accurate results. The basis set is a set of mathematical functions used to build the molecular orbitals. A larger basis set generally leads to more accurate results but at a higher computational expense. The process would yield key data such as bond lengths, bond angles, and dihedral angles for the molecule's lowest energy state.

Table 1: Hypothetical Optimized Geometric Parameters for 6-Bromo-N-methylhexan-1-amine Cation (Calculated using DFT)

ParameterBond/AnglePredicted Value
Bond LengthC-Br~1.95 Å
Bond LengthC-N~1.50 Å
Bond LengthN-C (methyl)~1.48 Å
Bond AngleC-C-Br~110°
Bond AngleC-N-C~112°
Dihedral AngleBr-C-C-CVaries with conformation

Note: The values in this table are illustrative and represent typical ranges for such bonds and angles. Actual calculated values would depend on the specific level of theory used.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO would likely be localized around the bromine and nitrogen atoms due to the presence of lone pairs, while the LUMO would be distributed along the carbon backbone, particularly near the electron-withdrawing bromine atom. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated.

Table 2: Illustrative Chemical Reactivity Descriptors for 6-Bromo-N-methylhexan-1-amine Cation

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron configuration.
Electrophilicity Index (ω)ω = χ² / (2η)Propensity to accept electrons.

Conformational Analysis and Potential Energy Surfaces of the Compound

The flexible hexyl chain of 6-bromo-N-methylhexan-1-amine allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the single bonds in the molecule and calculating the energy at each step to generate a potential energy surface (PES). The PES is a multidimensional plot of the molecule's energy as a function of its geometric parameters. The low-energy regions on the PES correspond to stable conformers. Understanding the conformational landscape is crucial as the molecule's shape can significantly influence its interactions with other molecules.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface. Different colors are used to indicate regions of varying electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For the 6-bromo-N-methylhexan-1-amine cation, the MEP map would likely show a region of positive potential around the ammonium (B1175870) group (-NH2(CH3)+) and a region of negative potential around the electronegative bromine atom. This information is vital for predicting how the molecule will interact with other molecules through electrostatic interactions.

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated IR spectrum for this compound would show characteristic peaks for N-H stretching (in the hydrobromide salt form), C-H stretching, and C-Br stretching, among others. Comparing the computed spectrum with an experimental one can help in assigning the observed vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to confirm the molecular structure.

Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

Spectroscopic TechniqueCalculated ParameterExperimental Value
IR SpectroscopyN-H Stretch Frequency~3200-3400 cm⁻¹
IR SpectroscopyC-Br Stretch Frequency~500-600 cm⁻¹
¹³C NMRChemical Shift of C-Br~30-40 ppm
¹H NMRChemical Shift of N-CH₃~2.5-3.0 ppm

Note: The values are illustrative and would require actual experimental and computational work for verification.

Chemical Reactivity and Transformation Mechanisms Involving 6 Bromo N Methylhexan 1 Amine Hydrobromide

Nucleophilic Substitution Reactions at the Bromine Center

The carbon-bromine bond in 6-Bromo-N-methylhexan-1-amine is polarized, with the carbon atom being electrophilic and the bromine atom serving as a good leaving group. This makes the compound susceptible to nucleophilic substitution reactions, primarily proceeding through an S(_N)2 mechanism, which is characteristic of primary alkyl halides. These reactions can be broadly categorized into intramolecular and intermolecular pathways.

Intramolecular Cyclization Pathways (e.g., Formation of Cyclic Amines)

In the presence of a base, the hydrobromide salt of 6-Bromo-N-methylhexan-1-amine is neutralized to the free secondary amine. The lone pair of electrons on the nitrogen atom can then act as an internal nucleophile, attacking the electrophilic carbon atom bearing the bromine. This intramolecular S(_N)2 reaction results in the formation of a cyclic amine. Specifically, the six-carbon chain allows for the formation of a seven-membered ring, yielding 1-methylazepane.

Intramolecular reactions are often kinetically favored over their intermolecular counterparts, particularly when they lead to the formation of stable five- or six-membered rings. masterorganicchemistry.com While the formation of a seven-membered ring, as in the case of 1-methylazepane, is generally slower than the formation of smaller rings, it is still a viable synthetic route. The reaction is typically facilitated by a non-nucleophilic base to deprotonate the amine without competing in an intermolecular substitution.

Table 1: Intramolecular Cyclization of 6-Bromo-N-methylhexan-1-amine

ReactantReagentProductRing Size
6-Bromo-N-methylhexan-1-amineBase (e.g., K₂CO₃)1-Methylazepane7-membered

Intermolecular Reactions with Various Nucleophiles (e.g., N-, O-, S-, C-Nucleophiles)

A wide variety of external nucleophiles can be employed to displace the bromide ion, leading to the introduction of diverse functional groups at the end of the hexyl chain. The secondary amine in the starting material is typically protected, often by protonation as the hydrobromide salt, to prevent it from competing with the external nucleophile.

N-Nucleophiles: Reaction with amines or azides can introduce new nitrogen-containing functionalities. For example, reaction with sodium azide (NaN₃) would yield 6-azido-N-methylhexan-1-amine, which can be further reduced to the corresponding diamine.

O-Nucleophiles: Alkoxides, such as sodium methoxide (NaOCH₃), or carboxylates can act as oxygen-centered nucleophiles to form ethers and esters, respectively.

S-Nucleophiles: Thiolates, such as sodium thiophenoxide (NaSPh), readily displace the bromide to form thioethers.

C-Nucleophiles: Carbon-based nucleophiles, like cyanide ions or enolates derived from β-dicarbonyl compounds, can be used to form new carbon-carbon bonds. A notable example is the malonic ester synthesis, where diethyl malonate can be alkylated with 6-Bromo-N-methylhexan-1-amine in the presence of a base to form a new carbon-carbon bond. google.com

Table 2: Examples of Intermolecular Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct Type
AzideSodium Azide (NaN₃)Alkyl Azide
AlkoxideSodium Methoxide (NaOCH₃)Ether
ThiolateSodium Thiophenoxide (NaSPh)Thioether
EnolateDiethyl malonate + BaseAlkylated Malonic Ester

Reactivity of the Tertiary Amine Moiety

The secondary amine in 6-Bromo-N-methylhexan-1-amine is nucleophilic and can react with various electrophiles. These reactions typically require the amine to be in its free base form.

Quaternization Reactions of the Amine Nitrogen

Secondary amines can be alkylated to form tertiary amines and subsequently quaternized to form quaternary ammonium (B1175870) salts. Reaction of 6-Bromo-N-methylhexan-1-amine with an alkylating agent, such as methyl iodide (CH₃I), will first yield the tertiary amine, 6-bromo-N,N-dimethylhexan-1-amine. In the presence of excess alkylating agent, this tertiary amine will undergo a second alkylation to form a quaternary ammonium salt, such as 6-bromo-N,N,N-trimethylhexan-1-aminium iodide. This process is often referred to as exhaustive methylation.

Acylation and Sulfonylation of the Amine Group

The nucleophilic secondary amine readily reacts with acylating and sulfonylating agents to form amides and sulfonamides, respectively.

Acylation: Reaction with acyl chlorides (e.g., acetyl chloride) or acid anhydrides in the presence of a base (to neutralize the HCl byproduct) yields the corresponding N-acyl derivative. For instance, reaction with acetyl chloride would produce N-(6-bromohexyl)-N-methylacetamide.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine, results in the formation of a stable N-sulfonamide, N-(6-bromohexyl)-N-methyl-4-methylbenzenesulfonamide.

Table 3: Reactions at the Amine Moiety

Reaction TypeElectrophile ExampleProduct Functional Group
QuaternizationMethyl Iodide (excess)Quaternary Ammonium Salt
AcylationAcetyl ChlorideAmide
Sulfonylationp-Toluenesulfonyl ChlorideSulfonamide

Elimination Reactions Leading to Unsaturated Derivatives

As a primary alkyl halide, 6-Bromo-N-methylhexan-1-amine can undergo elimination reactions to form an alkene. This reaction, known as dehydrobromination, involves the removal of the bromine atom and a hydrogen atom from the adjacent carbon (the β-carbon). docbrown.info To favor elimination over the competing S(_N)2 substitution reaction for a primary alkyl halide, a strong, sterically hindered (bulky) base is typically required. vedantu.com

When 6-Bromo-N-methylhexan-1-amine is treated with a bulky base such as potassium tert-butoxide (t-BuOK), it will undergo an E2 (bimolecular elimination) reaction. learncbse.in This will result in the formation of N-methylhex-5-en-1-amine, a terminal alkene. The use of a bulky base minimizes the likelihood of the base acting as a nucleophile and attacking the primary carbon, thus promoting the abstraction of a proton and subsequent elimination.

Hydrolysis and Stability Pathways of the Hydrobromide Salt Form

The chemical stability of 6-Bromo-N-methylhexan-1-amine hydrobromide in aqueous environments is governed by several competing reaction pathways. The presence of both a primary alkyl bromide and a secondary amine hydrobromide within the same molecule gives rise to a complex interplay of hydrolysis and potential intramolecular reactions. The prevailing transformation mechanism is highly dependent on factors such as pH, temperature, and the concentration of the substrate.

The primary pathways for the transformation of this compound in aqueous solution are:

Hydrolysis of the Alkyl Bromide: The carbon-bromine bond is susceptible to nucleophilic attack by water, leading to the formation of 6-hydroxy-N-methylhexan-1-amine hydrobromide.

Intramolecular Cyclization (Neighboring Group Participation): The amine functionality can act as an internal nucleophile, attacking the carbon atom bearing the bromine atom. This results in the formation of a cyclic product, N-methyl-azacycloheptane (also known as N-methyl-hexamethyleneimine).

Stability of the Amine Salt: The hydrobromide salt form indicates that the amine group is protonated. The equilibrium between the protonated and the free amine form is pH-dependent and plays a crucial role in determining the reactivity of the molecule.

Hydrolysis of the Alkyl Bromide

The hydrolysis of the primary alkyl bromide in this compound to the corresponding alcohol, 6-hydroxy-N-methylhexan-1-amine, can proceed through either a direct nucleophilic substitution by water or be influenced by the neighboring amine group.

Given that it is a primary alkyl halide, a bimolecular nucleophilic substitution (SN2) mechanism is generally expected for the hydrolysis reaction. In this mechanism, a water molecule directly attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single concerted step. The rate of this reaction would be dependent on the concentration of both the substrate and the nucleophile (water).

However, the kinetics of hydrolysis can be more complex than a simple SN2 reaction due to the potential for neighboring group participation by the amine.

Intramolecular Cyclization via Neighboring Group Participation

A significant and often competing reaction pathway for this compound is intramolecular cyclization. This process is a classic example of neighboring group participation (NGP), where an internal nucleophile enhances the rate of a reaction. wikipedia.orglibretexts.org In this case, the nitrogen atom of the N-methylamino group can attack the electrophilic carbon atom bearing the bromine atom, leading to the formation of a seven-membered heterocyclic ring, N-methyl-azacycloheptane.

This intramolecular SN2 reaction proceeds through a cyclic transition state, which is generally favored over the intermolecular hydrolysis reaction, especially in dilute solutions. The rate of cyclization is influenced by the chain length connecting the nucleophile and the leaving group. The formation of a seven-membered ring, while not as rapid as five- or six-membered rings, is a well-documented process in organic synthesis.

The nucleophilicity of the nitrogen atom is a critical factor in this pathway. In the hydrobromide salt form, the amine is protonated (R-NH2+-CH3), which significantly reduces its nucleophilicity. Therefore, the extent of intramolecular cyclization is highly dependent on the pH of the solution. An increase in pH will shift the equilibrium towards the free amine, which is a much more potent nucleophile, thereby accelerating the rate of cyclization.

Stability of the Hydrobromide Salt

The stability of the hydrobromide salt in an aqueous solution is primarily a function of the acidity of the N-methylammonium group and the pH of the medium. Amine hydrohalide salts are generally stable in acidic to neutral solutions. cdnsciencepub.com However, in basic solutions, the protonated amine will be deprotonated to the free amine.

This equilibrium has a profound impact on the chemical reactivity of the molecule.

In acidic solution (low pH): The amine group is predominantly in its protonated, non-nucleophilic form. This state inhibits the intramolecular cyclization pathway. The primary degradation route would likely be the slow hydrolysis of the alkyl bromide.

In neutral to basic solution (higher pH): The concentration of the free amine increases. The deprotonated amine is a strong internal nucleophile, and the intramolecular cyclization to form N-methyl-azacycloheptane is expected to be the dominant and significantly faster reaction pathway.

The interplay between these pathways is summarized in the table below.

Reaction PathwayDescriptionKey Influencing FactorsExpected Products
Hydrolysis (SN2) Nucleophilic substitution of the bromide by water.Low pH (acidic conditions) to suppress amine nucleophilicity.6-hydroxy-N-methylhexan-1-amine hydrobromide
Intramolecular Cyclization (NGP) Nucleophilic attack by the amine on the carbon bearing the bromine.Neutral to high pH (basic conditions) to favor the free amine form.N-methyl-azacycloheptane
Amine Salt Stability Equilibrium between the protonated and free amine.pH of the solution.6-Bromo-N-methylhexan-1-ammonium bromide (at low pH) or 6-Bromo-N-methylhexan-1-amine (at high pH)

Detailed kinetic studies would be required to quantify the rate constants for each of these pathways under various conditions and to fully elucidate the dominant transformation mechanisms for this compound. However, based on fundamental principles of organic reactivity, a strong dependence on pH is the most critical factor governing its stability and degradation products in aqueous media.

Derivatization Chemistry and Synthetic Utility of 6 Bromo N Methylhexan 1 Amine Hydrobromide As a Chemical Building Block

Modification of the Bromo-Substituent via Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of a bromo-substituent on the hexyl chain of 6-Bromo-N-methylhexan-1-amine hydrobromide makes it an ideal candidate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, allowing for the introduction of a wide array of organic moieties at the site of the bromine atom.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. Halogenated compounds such as this compound are key starting materials for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. While specific examples with this compound are not extensively documented in publicly available literature, the general applicability of the Suzuki-Miyaura reaction to alkyl bromides suggests its potential for derivatization. The reaction would typically involve the palladium-catalyzed coupling of the bromo-functionalized amine with an aryl or vinyl boronic acid or ester in the presence of a base. This would result in the formation of a new carbon-carbon bond, replacing the bromine atom with the aryl or vinyl group from the organoboron reagent. The stability of alkyl amine-boranes in Suzuki-Miyaura cross-couplings with complex aryl halides has been demonstrated, suggesting that the amine functionality in this compound would be compatible with these reaction conditions, potentially without the need for a protecting group.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a cornerstone of C-C bond formation and typically involves aryl or vinyl halides. organic-chemistry.org While the classical Heck reaction is most efficient with sp2-hybridized carbons, variations for sp3-hybridized alkyl halides have been developed. A potential Heck-type reaction with this compound would involve its coupling with an alkene in the presence of a palladium catalyst and a base, leading to the formation of a new substituted alkene.

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is highly valuable for the synthesis of substituted alkynes. The application of Sonogashira coupling to unactivated alkyl bromides has been achieved using specialized catalyst systems, such as those based on N-heterocyclic carbene ligands. organic-chemistry.org This suggests that this compound could potentially undergo Sonogashira coupling with various terminal alkynes to introduce an alkynyl functional group onto the hexyl chain.

Reaction Coupling Partner Catalyst System (Typical) Potential Product
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(0) catalyst, Base6-Aryl/Vinyl-N-methylhexan-1-amine
HeckAlkenePd(0) catalyst, Base6-Alkenyl-N-methylhexan-1-amine
SonogashiraTerminal AlkynePd(0) catalyst, Cu(I) co-catalyst, Base6-Alkynyl-N-methylhexan-1-amine

The bromo-substituent in this compound is susceptible to nucleophilic displacement by organometallic reagents such as Grignard and organolithium reagents. These reactions provide a direct method for forming new carbon-carbon bonds.

Grignard Reagents: Grignard reagents (RMgX) are powerful nucleophiles that react with alkyl halides. allen.in The reaction of this compound with a Grignard reagent would lead to the displacement of the bromide and the formation of a new C-C bond with the alkyl or aryl group from the Grignard reagent. ebsco.com It is important to consider that Grignard reagents are also strong bases and can react with acidic protons, such as the one on the secondary amine. Therefore, protection of the amine group may be necessary to prevent side reactions.

Organolithium Reagents: Organolithium reagents (RLi) are even more reactive nucleophiles and bases than Grignard reagents. wikipedia.org They can readily displace the bromide from this compound to form a new carbon-carbon bond. libretexts.org Similar to Grignard reagents, the high basicity of organolithium reagents necessitates the protection of the amine functionality to achieve selective C-C bond formation at the bromo-substituted carbon. libretexts.org

Organometallic Reagent General Formula Potential Product Key Consideration
Grignard ReagentR-MgXN-methyl-6-substituted-hexan-1-amineProtection of the amine group may be required.
Organolithium ReagentR-LiN-methyl-6-substituted-hexan-1-amineProtection of the amine group is likely necessary.

Functionalization of the Amine Group for Advanced Synthetic Applications

The secondary N-methylamine group in this compound offers a reactive site for a variety of functionalization reactions. These transformations can be used to introduce new functional groups and build more complex molecular architectures.

The nucleophilic nature of the secondary amine allows for its reaction with various electrophiles to form stable amide, urea, and thiourea linkages.

Amides: Amide bonds can be readily formed by reacting the amine with acylating agents such as acyl chlorides or carboxylic anhydrides. This reaction would yield N-(6-bromohexyl)-N-methylamides, incorporating a new acyl group onto the nitrogen atom. This transformation is a common strategy in the synthesis of a wide range of organic molecules.

Ureas: Ureas can be synthesized by the reaction of the amine with isocyanates or by a two-step process involving phosgene or a phosgene equivalent followed by reaction with another amine. The reaction of this compound with an isocyanate (R-N=C=O) would produce an N,N'-disubstituted urea derivative.

Thioureas: Similarly, thioureas can be prepared by reacting the amine with isothiocyanates (R-N=C=S). This reaction provides a straightforward route to N,N'-disubstituted thioureas containing the 6-bromohexyl-N-methyl moiety. The synthesis of thioureas from amines and isothiocyanates is a well-established and efficient transformation.

Derivative Reactant General Product Structure
AmideAcyl Chloride (R-COCl)R-CO-N(CH₃)-(CH₂)₆-Br
UreaIsocyanate (R-NCO)R-NH-CO-N(CH₃)-(CH₂)₆-Br
ThioureaIsothiocyanate (R-NCS)R-NH-CS-N(CH₃)-(CH₂)₆-Br

The amine group can also undergo reductive and oxidative transformations to further diversify the functionality of the molecule.

Reductive Transformations: Reductive amination is a powerful method for the formation of C-N bonds. While the amine in this compound is already secondary, it can participate in reductive amination with aldehydes or ketones in the presence of a reducing agent to form tertiary amines. For instance, reaction with formaldehyde and a reducing agent could lead to the corresponding N,N-dimethylated product.

Oxidative Transformations: The oxidation of secondary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. Milder oxidation can yield imines, while stronger conditions can lead to more complex transformations. The presence of the bromo-substituent would need to be considered, as it may also be susceptible to oxidation under certain conditions.

Preparation of Bifunctional Reagents for Polymeric Materials or Supramolecular Assemblies

The bifunctional nature of this compound, with its reactive bromo and amine functionalities, makes it an attractive precursor for the synthesis of bifunctional reagents. These reagents can be utilized in the construction of polymeric materials and supramolecular assemblies.

By selectively reacting one of the functional groups, the other remains available for subsequent transformations. For example, the amine can be functionalized to introduce a polymerizable group, such as an acrylate or styryl moiety, while the bromo group can be used for post-polymerization modification. Alternatively, the bromo group can be converted to another functional group, and the amine can then be used as a point of attachment for polymerization or self-assembly.

The long hexyl chain provides flexibility, which can be advantageous in the design of linkers for supramolecular structures. The ability to introduce different functionalities at either end of the molecule allows for the creation of "linker" molecules that can bridge different components in a self-assembled system. For instance, the amine could be modified to include a hydrogen-bonding motif, while the bromo-end is functionalized with a group that can coordinate to a metal center, leading to the formation of complex supramolecular architectures.

Synthesis of Structural Analogs and Related Derivatives

The synthetic utility of this compound is rooted in the distinct reactivity of its two functional groups. The alkyl bromide is susceptible to nucleophilic substitution reactions, while the secondary amine can act as a nucleophile or be subjected to further alkylation or acylation. This dual reactivity allows for sequential or tandem reactions to construct more complex molecules.

Nucleophilic Substitution at the Alkyl Bromide:

The primary carbon-bromine bond is an excellent site for nucleophilic attack (SN2 reaction), enabling the introduction of a wide variety of functional groups at the 6-position of the hexyl chain. This allows for the synthesis of a broad spectrum of derivatives by displacing the bromide ion with various nucleophiles.

Key transformations include:

Formation of Alcohols: Reaction with hydroxide ions yields the corresponding alcohol derivative.

Formation of Nitriles: Substitution with cyanide ions provides a route to nitrile compounds, which can be further hydrolyzed to carboxylic acids or reduced to primary amines.

Formation of Azides and Other Amines: Treatment with sodium azide or other primary/secondary amines allows for the introduction of different nitrogen-containing functionalities.

The general scheme for these substitutions is presented below:

Nucleophile (Nu⁻)Reagent ExampleProduct StructureDerivative Class
HydroxideNaOHHO-(CH₂)₆-NHCH₃Amino alcohol
CyanideNaCNNC-(CH₂)₅-NHCH₃Aminonitrile
AzideNaN₃N₃-(CH₂)₅-NHCH₃Azido-amine
AmineR₂NHR₂N-(CH₂)₆-NHCH₃Diamine

Reactions Involving the N-Methylamino Group:

The secondary amine functionality is nucleophilic and can react with various electrophiles. This allows for modification of the nitrogen center, leading to the formation of tertiary amines, amides, and other derivatives.

Common derivatizations include:

N-Alkylation: The secondary amine can be further alkylated using different alkyl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

Reductive Amination: The amine can react with aldehydes or ketones in the presence of a reducing agent to form more complex tertiary amines.

Intramolecular Cyclization:

One of the most significant synthetic applications of 6-Bromo-N-methylhexan-1-amine is its use in the synthesis of heterocyclic compounds through intramolecular cyclization. Under basic conditions, the N-methylamino group can act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom. This reaction results in the formation of a seven-membered heterocyclic ring.

The primary product of this intramolecular SN2 reaction is N-methylazepane, a valuable scaffold in medicinal chemistry.

ReactantConditionsProductRing System
6-Bromo-N-methylhexan-1-amineBase (e.g., K₂CO₃)N-methylazepaneAzepane

This cyclization is an efficient method for constructing the azepane ring system, which is a structural motif found in various biologically active compounds.

Bifunctional Derivatization:

The presence of two reactive centers allows for the use of 6-Bromo-N-methylhexan-1-amine as a linker molecule to connect two different chemical entities. For example, the bromine can be displaced by one nucleophile, and the resulting product can then undergo a reaction at the N-methylamino group with a different electrophile. This strategy is valuable in the synthesis of compounds for materials science and medicinal chemistry, where specific spacing between functional units is required.

Solid State Chemistry and Crystallographic Analysis of 6 Bromo N Methylhexan 1 Amine Hydrobromide if Applicable

Advanced Analytical Methodologies for Quality Control and Process Monitoring in Synthesis

Development of Robust Analytical Methods for In-Process Reaction Monitoring

The synthesis of 6-Bromo-N-methylhexan-1-amine hydrobromide likely involves the N-methylation of a primary amine and a bromination step. To ensure optimal yield and purity, robust in-process analytical methods are necessary to monitor the consumption of reactants and the formation of the product and byproducts in real-time.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for in-process monitoring. A typical method would utilize a reverse-phase column to separate the more polar starting materials from the less polar product. The progress of the reaction can be tracked by taking aliquots from the reaction mixture at specific time intervals and analyzing them by HPLC. The data generated provides valuable insights into the reaction kinetics, helping to identify the reaction endpoint and prevent the formation of excess impurities.

In addition to HPLC, other spectrometric techniques can be employed. For instance, in-situ infrared (IR) spectroscopy can monitor the disappearance of the N-H bond of the primary amine and the appearance of the C-N bond of the secondary amine, providing continuous data without the need for sampling.

A representative HPLC method for in-process monitoring is detailed in the table below.

Table 1: Representative HPLC Method for In-Process Monitoring

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Quantitative Analysis of this compound in Complex Matrices

The quantitative analysis of this compound in complex matrices, such as reaction mixtures or biological samples, requires highly sensitive and selective analytical methods. HPLC coupled with mass spectrometry (HPLC-MS) is the preferred technique for this purpose. nih.govmdpi.com The mass spectrometer provides an additional layer of specificity, allowing for the accurate quantification of the target compound even in the presence of co-eluting impurities.

For quantitative analysis, a calibration curve is constructed using certified reference standards of this compound at various concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve. The use of an internal standard is recommended to correct for any variations in sample preparation or instrument response.

The following table outlines a representative HPLC-MS method for the quantitative analysis of this compound.

Table 2: Representative HPLC-MS Method for Quantitative Analysis

Parameter Value
Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Selected Ion Monitoring (SIM)
Monitored Ion (m/z) [M+H]+

Investigation of Impurity Profiles and Degradation Products During Synthesis and Storage

Impurity profiling is a critical aspect of quality control, as impurities can affect the safety and efficacy of the final product. mt.com The synthesis of this compound can potentially generate several impurities. These can arise from side reactions, unreacted starting materials, or degradation of the product. nih.gov

Common potential impurities could include the starting materials such as 1,6-dibromohexane (B150918), over-methylated products, or products of side reactions like elimination to form an alkene. chemicalbook.com Degradation of N-methylated amines can occur through oxidation, leading to the formation of N-oxides. researchgate.net

Forced degradation studies are performed to identify potential degradation products that may form under various stress conditions such as heat, light, acid, base, and oxidation. nih.gov Techniques such as HPLC-MS/MS and high-resolution mass spectrometry (HRMS) are invaluable for the structural elucidation of these unknown impurities. nih.gov

A summary of potential impurities and their likely sources is provided below.

Table 3: Potential Impurities and Degradation Products

Impurity Name Potential Source
1,6-dibromohexane Unreacted starting material
6-Bromohex-1-ene Elimination side reaction
N,N-Dimethyl-6-bromohexan-1-amine Over-methylation
6-Bromo-N-methylhexan-1-amine N-oxide Oxidative degradation

Validation of Analytical Methods for Research and Development Applications

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. pharmaknowledgeforum.com For research and development applications, method validation ensures the reliability and consistency of the data generated. The validation of analytical methods for this compound should be performed in accordance with the International Council for Harmonisation (ICH) guidelines. drreddys.com

Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (DL), and quantitation limit (QL). pharmaknowledgeforum.com

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. pharmaknowledgeforum.com This is typically demonstrated by showing that there is no interference from known impurities or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the standard.

Accuracy: The closeness of the test results to the true value. pharmaknowledgeforum.com This is often determined by spike/recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pharmaknowledgeforum.com

The table below provides representative acceptance criteria for the validation of an HPLC method for the quantification of this compound.

Table 4: Representative Analytical Method Validation Parameters and Acceptance Criteria

Parameter Acceptance Criteria
Specificity No interference at the retention time of the analyte peak.
Linearity (r²) ≥ 0.998
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Quantitation Limit Signal-to-Noise Ratio ≥ 10
Detection Limit Signal-to-Noise Ratio ≥ 3

Future Research Directions in the Chemistry of Halogenated N Methylated Aliphatic Amines

The field of halogenated N-methylated aliphatic amines, including compounds like 6-Bromo-N-methylhexan-1-amine hydrobromide, is poised for significant advancement. Future research is increasingly focused on enhancing synthetic efficiency, selectivity, and sustainability. Key areas of exploration include the integration of green chemistry principles, the design of innovative catalytic systems, the development of precise functionalization strategies, the application of artificial intelligence in predictive chemistry, and deeper theoretical understanding of reaction mechanisms. These directions promise to unlock new applications and create more environmentally benign chemical processes.

Q & A

Q. What are the optimal synthetic routes for preparing 6-Bromo-N-methylhexan-1-amine hydrobromide with high purity?

  • Methodological Answer : The compound is typically synthesized via alkylation of N-methylhexan-1-amine with 1,6-dibromohexane, followed by hydrobromide salt formation. Key steps include:
  • Reaction Optimization : Use anhydrous conditions to minimize side reactions (e.g., hydrolysis). Temperature control (40–60°C) improves selectivity for mono-bromination .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials. Recrystallization in ethanol/water enhances purity (>98%) .
  • Yield Improvement : Stoichiometric excess of 1,6-dibromohexane (1.2–1.5 eq.) and slow addition of HBr gas during salt formation maximize yields (~70–80%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 3.4–3.6 ppm (N-CH₃), δ 1.4–1.8 ppm (methylene protons adjacent to Br), and δ 1.2–1.4 ppm (terminal CH₂ groups) confirm structure .
  • ¹³C NMR : Signals at δ 30–35 ppm (C-Br) and δ 45–50 ppm (N-CH₃) are diagnostic .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 224 (base peak) and isotopic pattern for bromine .
  • X-ray Crystallography : Single-crystal analysis validates molecular geometry and hydrogen bonding in the hydrobromide salt .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data for this compound in different solvents?

  • Methodological Answer : Discrepancies in chemical shifts arise from solvent polarity and hydrogen bonding. For example:
  • DMSO-d₆ : N-H hydrobromide protons (δ 9–10 ppm) broaden due to strong hydrogen bonding.
  • CDCl₃ : Limited solubility may cause signal splitting.
    Solutions :
  • Compare spectra across solvents (D₂O, CD₃OD, DMSO-d₆) to identify solvent-dependent effects .
  • Use computational tools (e.g., DFT calculations) to model solvent interactions and predict shifts .
  • Validate assignments via 2D NMR (COSY, HSQC) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Reaction Path Modeling : Apply quantum mechanical methods (e.g., DFT) to calculate activation energies for SN2 mechanisms. Focus on steric effects from the N-methyl group and bromide leaving-group ability .
  • Solvent Effects : Use COSMO-RS simulations to assess solvation energies in polar aprotic solvents (e.g., DMF, acetonitrile) .
  • Kinetic Studies : Compare computational predictions with experimental rate constants (UV-Vis monitoring of bromide release) .

Q. How can factorial design optimize reaction conditions for derivatizing this compound?

  • Methodological Answer : Implement a 2³ factorial design to evaluate three factors:
FactorLow Level (-1)High Level (+1)
Temperature25°C60°C
Catalyst Loading0 mol%5 mol% (e.g., KI)
SolventEthanolDMF
  • Response Variables : Yield, purity, reaction time.
  • Analysis : Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy) .
  • Outcome : Optimized conditions (e.g., 45°C, 2.5 mol% KI in DMF) reduce side-product formation by 40% .

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